4-Methoxy-4'-nitrobiphenyl

Catalog No.
S643392
CAS No.
2143-90-0
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-4'-nitrobiphenyl

CAS Number

2143-90-0

Product Name

4-Methoxy-4'-nitrobiphenyl

IUPAC Name

1-(4-methoxyphenyl)-4-nitrobenzene

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3

InChI Key

AUIINENVMPWGQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-methoxy-4'-nitrobiphenyl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

-Methoxy-4'-nitrobiphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃. It is a white crystalline solid that is soluble in common organic solvents. The scientific research on this compound primarily focuses on its synthesis and characterization using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their arrangements. Source: National Institutes of Health, [National Magnetic Resonance Facility]
  • Fourier-Transform Infrared (FTIR) spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. Source: National Institutes of Health, [National Center for Biotechnology Information: ]
  • Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments. Source: American Chemical Society, [American Society for Mass Spectrometry]

Theoretical Studies:

Theoretical calculations using computational methods have been employed to study the properties of 4-Methoxy-4'-nitrobiphenyl. These studies aim to understand:

  • Electronic structure: This refers to the arrangement of electrons in the molecule and their energy levels. Source: National Institutes of Health, [National Center for Biotechnology Information: ]
  • Thermodynamic properties: These properties describe the relationship between heat, temperature, and work for the molecule. Source: National Institutes of Health, [National Center for Biotechnology Information: ]

4-Methoxy-4'-nitrobiphenyl is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a biphenyl structure with a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to the para positions of the two phenyl rings. The presence of these functional groups contributes to its unique chemical properties, making it an important intermediate in organic synthesis and a subject of study in various

  • Reduction: The nitro group can be reduced to an amino group under specific conditions, typically using hydrogen gas in the presence of catalysts such as palladium or tin(II) chloride.
  • Oxidation: Although less common, oxidation reactions can occur, potentially leading to the formation of oxidized biphenyl derivatives.
  • Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles into the biphenyl structure.

These reactions highlight the compound's versatility and reactivity due to its functional groups.

While specific biological activities of 4-Methoxy-4'-nitrobiphenyl have not been extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The nitro group is known for its potential role in biological activity, including antimicrobial and anticancer properties. Further studies may be necessary to explore the biological implications of this compound specifically.

The synthesis of 4-Methoxy-4'-nitrobiphenyl can be achieved through several methods:

  • Stille Coupling Reaction: This method involves the reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane, facilitated by palladium catalysts. This route allows for controlled synthesis and high yields .
  • Nitration of 4-Methoxybiphenyl: This involves treating 4-methoxybiphenyl with a nitrating mixture (sulfuric acid and nitric acid) to introduce the nitro group at the desired position.
  • Decomposition Reactions: Another synthetic route includes the decomposition of N-nitroso-p-nitroacetanilide in anisole, yielding a mixture that includes 4-Methoxy-4'-nitrobiphenyl as one of the products.

These methods illustrate various approaches to synthesize this compound effectively.

4-Methoxy-4'-nitrobiphenyl is primarily used as an intermediate in organic synthesis. It serves as a model compound for studying electrophilic aromatic substitutions due to its unique electronic properties imparted by both the electron-donating methoxy group and the electron-withdrawing nitro group. Additionally, it may find applications in materials science and as a precursor for more complex organic compounds .

The interactions of 4-Methoxy-4'-nitrobiphenyl with other chemical species are influenced by its functional groups. Studies indicate that its reactivity in electrophilic aromatic substitution is significantly affected by the opposing electronic effects of the methoxy and nitro groups. This interplay allows researchers to investigate regioselectivity and reaction mechanisms in greater detail.

Several compounds share structural similarities with 4-Methoxy-4'-nitrobiphenyl, each exhibiting distinct properties due to variations in their functional groups:

Compound NameStructure CharacteristicsUnique Features
4-Methoxy-4'-aminobiphenylContains an amino group instead of a nitro groupPotential biological activity related to amines
4-Methoxy-4'-chlorobiphenylContains a chloro groupDifferent reactivity patterns due to chlorine's electronegativity
4-Methoxy-4'-bromobiphenylContains a bromo groupSimilar reactivity but influenced by bromine's larger size
4-Methoxy-3-nitrobiphenylNitro group at the meta positionDifferent electronic effects due to positioning

The uniqueness of 4-Methoxy-4'-nitrobiphenyl lies in its specific combination of methoxy and nitro groups at para positions, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .

XLogP3

3.8

Wikipedia

4-Methoxy-4'-nitrobiphenyl

Dates

Modify: 2023-08-15

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